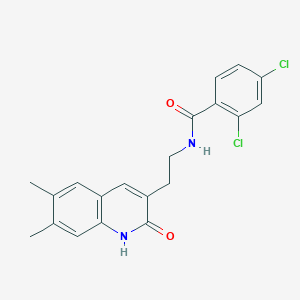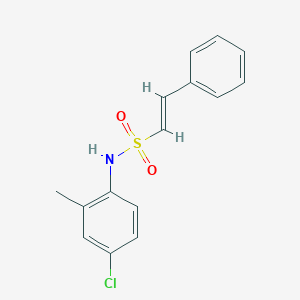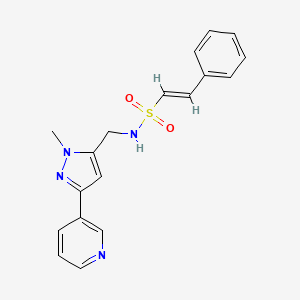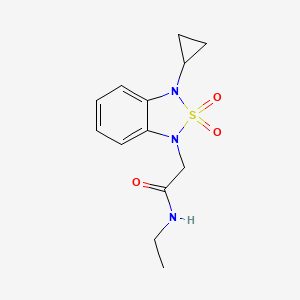
3-(Naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H14N2O3 and its molecular weight is 330.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
Aryl Carboxamides as Structural Units
Aryl carboxamides, including those derived from naphthalene, are highlighted for their utility in synthesizing biologically active compounds. The synthesis of fluorinated naphthoic acids, such as mono- and difluoronaphthoic acids, from naphthalene derivatives demonstrates their significance in medicinal chemistry and materials science (Tagat et al., 2002).
Carboxylation of Fused Aromatic Compounds
The direct and regioselective carboxylation of naphthalene and other fused aromatic compounds with carbon dioxide, facilitated by a Lewis acid, showcases a method to obtain carboxylic acids like 1-naphthoic acid. This process illustrates the environmental relevance of utilizing CO2 as a reagent (Suzuki et al., 2002).
Potential Applications
Luminescence Enhancement
The study of europium-doped layered double hydroxides intercalated by sensitizer anions, including naphthalene derivatives, reveals their capability to significantly enhance red luminescence. This finding is pertinent to the development of materials for optical devices and sensors (Gao et al., 2011).
Catalytic Processes
Research into the catalytic carboxylation of benzyl alcohol and its analogs, including naphthalene derivatives, with palladium and hydrogen iodide in aqueous systems provides insights into synthetic methodologies for producing aromatic acids. This method offers a streamlined approach to synthesizing compounds like 2-naphthaleneacetic acid, with implications for industrial chemistry (Lin & Yamamoto, 1998).
特性
IUPAC Name |
3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c21-19(23)18-17(15-9-3-4-11-16(15)25-18)22-20(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVDCOZKPAINFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one](/img/no-structure.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2671448.png)

![N'-(2,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2671451.png)
![3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2671452.png)



![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)
![6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671463.png)

![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B2671468.png)
